Gas-Phase Pyrolysis Kinetics of Ethyl 4-Bromobutyrate vs. Methyl 4-Bromobutyrate: A Comparative Arrhenius Analysis
In a direct head-to-head study of gas-phase pyrolysis kinetics, ethyl 4-bromobutyrate exhibits a lower activation energy (Ea = 205.1 ± 8.6 kJ/mol) compared to its methyl ester analog, methyl 4-bromobutyrate (Ea = 216.7 ± 7.6 kJ/mol) . This difference of approximately 11.6 kJ/mol in activation energy indicates that ethyl 4-bromobutyrate undergoes thermal elimination via an ion-pair mechanism more readily than its methyl counterpart. The Arrhenius pre-exponential factor (log A) is also slightly lower for the ethyl ester (13.31 ± 0.82) versus the methyl ester (13.38 ± 0.59). This quantitative kinetic data suggests that ethyl 4-bromobutyrate may be less thermally robust than the methyl ester under high-temperature conditions, a factor that could be advantageous or disadvantageous depending on the specific synthetic application [1].
| Evidence Dimension | Activation Energy (Ea) for Gas-Phase Pyrolysis |
|---|---|
| Target Compound Data | 205.1 ± 8.6 kJ/mol |
| Comparator Or Baseline | Methyl 4-bromobutyrate: 216.7 ± 7.6 kJ/mol |
| Quantified Difference | ΔEa ≈ 11.6 kJ/mol lower for ethyl ester |
| Conditions | Static system, 379-419 °C, 51-110 Torr, under maximum radical chain inhibition with propene. |
Why This Matters
This kinetic difference provides a quantifiable basis for selecting the ethyl ester over the methyl ester in processes where lower thermal activation energy is desired, such as in specific pyrolytic or high-temperature synthetic transformations.
- [1] Chuchani, G.; Dominguez, R.M. The kinetics and mechanisms of the gas-phase pyrolysis of ethyl 4-bromobutyrate. The ion-pair mechanism revisited. Int. J. Chem. Kinet. 1983, 15, 737-750. View Source
